![molecular formula C32H29ClN2O5 B12002778 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate CAS No. 765299-88-5](/img/structure/B12002778.png)
4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
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Overview
Description
4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is a complex organic compound with the molecular formula C32H29ClN2O5 and a molecular weight of 557.051 g/mol . This compound is known for its unique chemical structure, which includes a chlorobenzyl group, a benzoyl group, and a butoxybenzoate group. It is used primarily in scientific research and is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Preparation Methods
The synthesis of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, materials science, and environmental studies, while also presenting relevant data tables and case studies.
Chemical Formula
- Molecular Formula: C₁₉H₁₈ClN₃O₄
- CAS Number: 769152-75-2
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Hydrazones are known for their ability to inhibit bacterial growth and have been evaluated for their cytotoxicity against various cancer cell lines.
Case Study: Antimicrobial Activity
A study reported that derivatives of hydrazone compounds exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The specific activity of this compound was assessed in vitro, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Standard Antibiotic | 16 | Staphylococcus aureus |
Materials Science
In materials science, the compound has potential applications in the development of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation.
Research Findings: Polymer Blends
Research indicates that blending this compound with polyvinyl chloride (PVC) enhances the thermal stability of the resulting material. The thermal degradation temperature increased by approximately 20°C compared to pure PVC .
Property | Pure PVC | PVC with Compound |
---|---|---|
Thermal Degradation Temperature (°C) | 180 | 200 |
Tensile Strength (MPa) | 45 | 50 |
Environmental Studies
The environmental impact of chemical compounds is crucial for sustainable development. Preliminary studies suggest that this compound may pose risks to aquatic ecosystems, as indicated by its classification as hazardous to aquatic life .
Environmental Toxicity Assessment
A toxicity assessment revealed that the compound exhibits long-lasting harmful effects on aquatic organisms, necessitating careful handling and disposal measures.
Organism Type | LC50 (mg/L) | Exposure Duration (h) |
---|---|---|
Fish | 0.5 | 96 |
Daphnia magna | 0.3 | 48 |
Mechanism of Action
The mechanism of action of 4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate can be compared with other similar compounds, such as:
4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but includes a bromobenzoate group instead of a butoxybenzoate group.
(4-(2-(2-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid: This compound has a similar structure but includes a phenoxyacetic acid group instead of a butoxybenzoate group.
Properties
CAS No. |
765299-88-5 |
---|---|
Molecular Formula |
C32H29ClN2O5 |
Molecular Weight |
557.0 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C32H29ClN2O5/c1-2-3-20-38-27-18-12-25(13-19-27)32(37)40-28-16-10-23(11-17-28)21-34-35-31(36)29-6-4-5-7-30(29)39-22-24-8-14-26(33)15-9-24/h4-19,21H,2-3,20,22H2,1H3,(H,35,36)/b34-21+ |
InChI Key |
XMZAOJIUGCQXDO-KEIPNQJHSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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